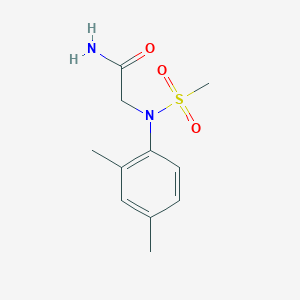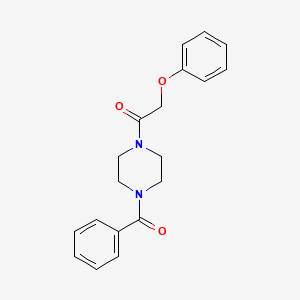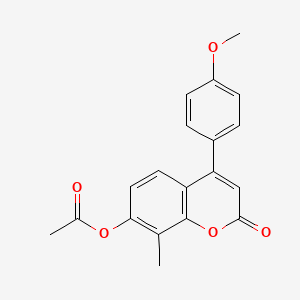
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-146, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a synthetic compound that was first synthesized in 2012 by researchers at the University of California, San Francisco. Since then, it has been used in a number of studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide works by inhibiting the activity of a protein called bromodomain and extra-terminal domain (BET) proteins. These proteins are involved in the regulation of gene expression and have been shown to play a role in various diseases, including cancer and inflammation. N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide binds to the bromodomain of BET proteins, preventing them from interacting with other proteins and regulating gene expression.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer cells, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the activity of oncogenes and induce the expression of tumor suppressor genes. Inflammatory cytokine production is inhibited by N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide, which can lead to a reduction in inflammation and associated symptoms.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its specificity for BET proteins. This allows researchers to investigate the role of these proteins in various diseases without affecting other cellular processes. However, a limitation of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide is its relatively low potency compared to other BET inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
Future Directions
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent BET inhibitors based on the structure of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide. Another area of interest is the investigation of the role of BET proteins in other diseases, such as autoimmune disorders and infectious diseases. Additionally, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide could be used in combination with other drugs to enhance their therapeutic effects. Overall, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has shown promise as a tool for investigating the role of BET proteins in various diseases and has potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that starts with the reaction of 2,4-dimethylphenol with phosgene to form 2,4-dimethylphenyl chloroformate. This intermediate is then reacted with 2-bromo-5-chloropyridine to form the key intermediate, which is then coupled with N-(2-hydroxyethyl)acetamide to form the final product, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been used in a number of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Inflammation research has shown that N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide can inhibit the production of inflammatory cytokines, which are involved in a number of inflammatory diseases. In neurological research, N-(5-bromo-2-pyridinyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-3-5-13(11(2)7-10)20-9-15(19)18-14-6-4-12(16)8-17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOJGSAHBDRVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
![N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)

![3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5758959.png)


![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5758991.png)
![4-[({[(2-phenylethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5758999.png)


![N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5759031.png)
![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)
